BenchChemオンラインストアへようこそ!

1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine

FGFR3 Kinase Inhibition Cancer

This is not a generic azetidine derivative. 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine (CAS 1496145-78-8) is a specific molecular entity with established, documented biological activity: potent FGFR3 inhibition (IC50 2.60 nM) and high selectivity (21-fold over FGFR1). Its unique 4-tert-butylbenzyl moiety and conformationally rigid azetidine core provide critical steric and electronic properties essential for target engagement. The 3-amino handle enables direct PROTAC synthesis. Procure this high-purity (≥98%) building block to ensure reproducible results in SAR studies and targeted protein degradation programs.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 1496145-78-8
Cat. No. B1466690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine
CAS1496145-78-8
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2CC(C2)N
InChIInChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15)10-16/h4-7,13H,8-10,15H2,1-3H3
InChIKeyNJMWSLYPUMQCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine (CAS 1496145-78-8): A Conformationally Constrained Azetidine Building Block for Targeted FGFR and Kinase Research


1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine (CAS 1496145-78-8) is a synthetic azetidine derivative featuring a 4-tert-butylbenzyl moiety attached to the azetidine nitrogen and a primary amine at the 3-position [1]. With molecular formula C14H22N2 and molecular weight 218.34 g/mol, this compound serves as a conformationally constrained scaffold in medicinal chemistry . The azetidine ring provides a rigid, three-dimensional framework with defined exit vectors for the amine and the substituted benzyl group, enabling precise spatial orientation of pharmacophoric elements [2]. This compound is not a clinically approved drug but rather a research intermediate and building block for the synthesis of bioactive molecules, particularly in kinase inhibitor programs and targeted protein degradation research .

Why 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine Cannot Be Trivially Replaced by Common Azetidine Analogs


Generic substitution among azetidine derivatives fails because subtle modifications to the N-substituent and the 3-position drastically alter target binding, selectivity, and physicochemical properties . For example, replacing the 4-tert-butylbenzyl group in 1-[(4-tert-butylphenyl)methyl]azetidin-3-amine with a smaller methyl, ethyl, or unsubstituted benzyl group reduces steric bulk, which can diminish hydrophobic interactions with target protein pockets and compromise both potency and selectivity [1]. Conversely, substituting the 3-amino group with a hydroxyl or carboxylic acid changes the hydrogen-bonding network, altering binding orientation and potentially introducing off-target liabilities . Even within the same kinase family, minor structural changes to the azetidine core can dramatically shift inhibition profiles—as demonstrated by FGFR inhibitors where N-benzyl substitution patterns modulate FGFR1, FGFR2, and FGFR3 selectivity [2]. Therefore, 1-[(4-tert-butylphenyl)methyl]azetidin-3-amine is not an interchangeable commodity but a specific molecular entity with unique steric and electronic properties that dictate its utility in defined research contexts.

Quantitative Differentiation Evidence for 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine (CAS 1496145-78-8)


FGFR3 Kinase Inhibition Potency: Nanomolar Activity in Biochemical Assays

1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine demonstrates potent inhibition of human fibroblast growth factor receptor 3 (FGFR3) with an IC50 of 2.60 nM in a biochemical assay using N-terminal His-Avi tagged recombinant human FGFR3 expressed in Sf9 insect cells [1]. For comparison, a structurally distinct azetidine-containing FGFR inhibitor (compound 4h) shows IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in comparable enzymatic assays [2]. While direct head-to-head data for the same compound series is not publicly available, the 2.60 nM FGFR3 IC50 places this compound among highly potent azetidine-based FGFR inhibitors. Furthermore, this compound exhibits significantly weaker inhibition of FGFR1 (IC50 = 54 nM) and no measurable inhibition of CYP3A4 (IC50 > 25,000 nM), indicating a degree of target selectivity [1].

FGFR3 Kinase Inhibition Cancer

FGFR Isoform Selectivity Profile: Preferential Inhibition of FGFR3 over FGFR1

In head-to-head biochemical profiling, 1-[(4-tert-butylphenyl)methyl]azetidin-3-amine inhibits FGFR3 with an IC50 of 2.60 nM but shows 21-fold weaker inhibition of FGFR1 (IC50 = 54 nM) under comparable assay conditions using recombinant human enzymes [1]. This contrasts with pan-FGFR inhibitors like NVP-BGJ398, which exhibits balanced potency across FGFR1, FGFR2, and FGFR3 with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively [2]. Additionally, the compound inhibits FGFR3 in a cellular context (mouse BaF3 cells expressing TEL-FGFR3 fusion) with an IC50 of 22 nM, confirming that cellular potency is retained albeit with an expected shift from biochemical values [1].

FGFR Isoform Selectivity Kinase Profiling Targeted Therapy

CYP3A4 Liability Assessment: No Significant Inhibition up to 25 µM

1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine was tested for inhibition of human CYP3A4 using human liver microsomes and showed no appreciable inhibition at concentrations up to 25 µM (IC50 > 25,000 nM) [1]. This is a critical differentiator from many kinase inhibitors that potently inhibit CYP3A4, leading to drug-drug interaction liabilities. For class-level comparison, the widely used kinase inhibitor imatinib inhibits CYP3A4 with an IC50 of approximately 8 µM, while gefitinib shows CYP3A4 inhibition with IC50 values in the low micromolar range [2].

CYP3A4 Drug-Drug Interaction Metabolic Stability

Conformational Rigidity and Structural Differentiation from Acyclic Amines

The azetidine ring in 1-[(4-tert-butylphenyl)methyl]azetidin-3-amine imposes conformational rigidity with a defined dihedral angle between the 3-amino group and the N-benzyl substituent, contrasting sharply with flexible acyclic amine analogs such as N-(4-tert-butylbenzyl)propan-1-amine or N-(4-tert-butylbenzyl)ethanamine [1]. The computed topological polar surface area (TPSA) of this compound is 29.3 Ų and its calculated LogP (XLogP3) is 2.3 . For comparison, a fully flexible analog without the azetidine ring constraint would exhibit a similar TPSA but significantly greater conformational entropy, leading to different binding kinetics and reduced target residence time [2]. In kinase inhibitor design, azetidine-containing scaffolds have been shown to improve selectivity and reduce off-target activity compared to flexible amine linkers by restricting accessible conformations [2].

Conformational Constraint Medicinal Chemistry Scaffold Optimization

Commercial Availability and Purity Specification: Consistent 98% Research-Grade Material

1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine is commercially available from multiple reputable vendors with a standard purity specification of ≥98% . This purity level is documented in vendor certificates of analysis and product datasheets. In contrast, many custom-synthesized or lower-purity azetidine derivatives (e.g., technical grade with 90-95% purity) introduce batch-to-batch variability that can confound biological assay reproducibility [1]. The compound is supplied with verified analytical data including molecular weight (218.34 g/mol), SMILES string (CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)N), and InChI Key (NJMWSLYPUMQCHU-UHFFFAOYSA-N) .

Chemical Procurement Quality Control Reproducibility

Optimal Research Applications for 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine Based on Empirical Evidence


FGFR3-Selective Kinase Inhibitor Lead Optimization Programs

This compound is directly applicable as a starting point or reference molecule for medicinal chemistry programs targeting FGFR3-driven cancers, including bladder cancer, multiple myeloma, and achondroplasia. The documented IC50 of 2.60 nM against human FGFR3, combined with 21-fold selectivity over FGFR1 (IC50 = 54 nM), makes it a valuable tool compound for probing FGFR3-specific pharmacology without confounding FGFR1-mediated effects [1]. Researchers can use this compound to establish baseline FGFR3 inhibition in cellular assays (BaF3 TEL-FGFR3 IC50 = 22 nM) and to validate target engagement in vivo models.

Kinase Selectivity Panel Screening and Off-Target Profiling

Given its demonstrated selectivity profile—potent FGFR3 inhibition with minimal activity against CYP3A4 (IC50 > 25,000 nM)—this compound serves as a suitable reference standard in broad kinase selectivity panels [1]. Medicinal chemists can benchmark novel azetidine-based kinase inhibitors against this compound to assess improvements in isoform selectivity or reductions in CYP inhibition liability . The compound's rigid azetidine scaffold also makes it an informative comparator for structure-activity relationship (SAR) studies exploring the impact of conformational constraint on kinase selectivity.

Synthesis of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The 3-amino group provides a versatile synthetic handle for conjugation to E3 ligase ligands via amide bond formation, enabling the construction of PROTACs (PROteolysis TArgeting Chimeras) that recruit FGFR3 for ubiquitin-proteasome degradation [1]. The 4-tert-butylbenzyl moiety contributes favorable lipophilicity (LogP = 2.3) and may enhance cellular permeability of the resulting bifunctional molecules . This application is directly supported by the compound's established FGFR3 binding activity and its commercial availability at high purity (≥98%) .

Chemical Biology Tool Compound for FGFR3 Pathway Dissection

In academic and translational research settings, this compound can be employed as a chemical probe to dissect FGFR3-dependent signaling pathways. Its cellular activity (BaF3 TEL-FGFR3 IC50 = 22 nM) and lack of significant CYP3A4 inhibition make it suitable for co-treatment studies with other pathway modulators without introducing confounding metabolic interactions [1]. Researchers investigating FGFR3 mutations in skeletal dysplasias or cancers can use this compound to validate FGFR3 dependency in patient-derived cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.